molecular formula C₁₅H₁₈N₂O₇S₂ B1145327 Ticarcilloic acid CAS No. 67392-88-5

Ticarcilloic acid

Cat. No.: B1145327
CAS No.: 67392-88-5
M. Wt: 402.44
InChI Key:
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Description

Ticarcilloic acid is a chemical compound with the molecular formula C15H18N2O7S2. It is a derivative of penicillin and belongs to the class of beta-lactam antibiotics. This compound is known for its broad-spectrum bactericidal activity against various gram-positive and gram-negative bacteria. This compound is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ticarcilloic acid involves several steps. One common method starts with 3-thiophene malonic acid, which reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often converted to its sodium salt form for easier handling and storage .

Chemical Reactions Analysis

Types of Reactions: Ticarcilloic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Scientific Research Applications

Ticarcilloic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of ticarcilloic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death. The compound is particularly effective against bacteria that do not produce beta-lactamases, which can degrade the beta-lactam ring .

Comparison with Similar Compounds

    Ticarcillin: A closely related compound with similar antibacterial properties.

    Carbenicillin: Another penicillin derivative with a similar mechanism of action.

    Piperacillin: A broader-spectrum beta-lactam antibiotic.

Uniqueness: Ticarcilloic acid is unique due to its specific structure, which includes a thiophene ring. This structural feature contributes to its distinct spectrum of activity and stability compared to other beta-lactam antibiotics .

Properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7S2/c1-15(2)9(14(23)24)17-11(26-15)8(13(21)22)16-10(18)7(12(19)20)6-3-4-25-5-6/h3-5,7-9,11,17H,1-2H3,(H,16,18)(H,19,20)(H,21,22)(H,23,24)/t7-,8+,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUCLBJOZAEFL-UYAYMFIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67392-88-5
Record name Ticarcilloic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TICARCILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6CP1X10G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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